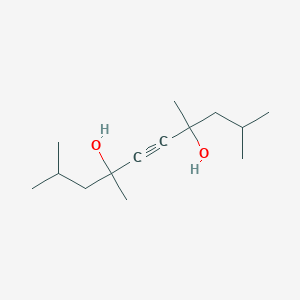
4-Chloro-2-methoxyaniline
Descripción general
Descripción
4-Chloro-2-methoxyaniline is a chemical compound with the CAS Number: 93-50-5 . It has a molecular weight of 157.6 and is typically stored in a refrigerator . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2-methoxyaniline involves a reaction with ferrum and ammonium chloride in water under reflux conditions . The nitro compound is added and the reaction mixture is stirred at reflux . The mixture is then neutralized and filtered through Celite . The filtrate is washed and the product is obtained using column chromatography in ethyl acetate and hexanes .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxyaniline consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The molecular formula is C7H8ClNO .Physical And Chemical Properties Analysis
4-Chloro-2-methoxyaniline is a solid at room temperature . It has a molecular weight of 157.6 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of CXCR2 Antagonists
4-Chloro-2-methoxyaniline is used as an important intermediate in the synthesis of CXCR2 antagonists . CXCR2 antagonists are a class of drugs that block the CXCR2 receptor, which plays a crucial role in inflammatory diseases, making this compound valuable in pharmaceutical research.
Synthesis of CD4-gp120 Binding Inhibitors
This compound is also used in the synthesis of some CD4-gp120 binding inhibitors . These inhibitors are used in HIV research, as they can prevent the virus from entering host cells.
Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
4-Bromo-2-methoxyaniline, a related compound, is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors . This suggests that 4-Chloro-2-methoxyaniline could potentially be used in similar applications.
Synthesis of Rho Kinase Inhibitors
4-Bromo-2-methoxyaniline is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . Again, this suggests a potential application for 4-Chloro-2-methoxyaniline in the synthesis of similar inhibitors.
Chemical Building Blocks
4-Chloro-2-methoxyaniline is considered a chemical building block and is used in various chemical reactions . Its properties make it a versatile compound in the field of synthetic chemistry.
Research and Development
Due to its unique properties, 4-Chloro-2-methoxyaniline is often used in research and development processes in the field of life sciences . It’s used to explore new reactions, synthesize new compounds, and develop new pharmaceuticals.
Safety and Hazards
4-Chloro-2-methoxyaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
4-Chloro-2-methoxyaniline, also known as p-chloro-o-anisidine, is a chemical compound used in the synthesis of various pharmaceuticals and industrial chemicals . .
Mode of Action
The mode of action of 4-Chloro-2-methoxyaniline is largely dependent on its chemical structure. As an aniline derivative, it can participate in various chemical reactions, such as nucleophilic substitution . The chlorine atom on the benzene ring can be replaced by other groups, making it a useful intermediate in the synthesis of more complex molecules .
Biochemical Pathways
Anilines in general are known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules .
Pharmacokinetics
Like other aniline derivatives, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Exposure to aniline derivatives can result in methemoglobinemia, a condition in which an abnormal amount of methemoglobin (a form of hemoglobin) is produced, reducing the blood’s ability to transport oxygen .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methoxyaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemical species . Furthermore, its stability can be influenced by light, heat, and moisture .
Propiedades
IUPAC Name |
4-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLPNAOCCIZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059088 | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxyaniline | |
CAS RN |
93-50-5 | |
| Record name | 4-Chloro-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-methoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9MZ8W6NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)


![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)



